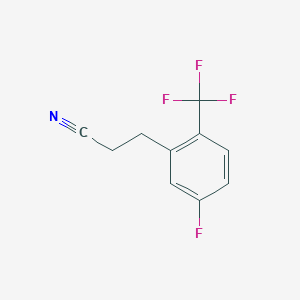
3-(5-Fluoro-2-(trifluoromethyl)phenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Fluoro-2-(trifluoromethyl)phenyl)propanenitrile is an organic compound with the molecular formula C10H6F4N. This compound is characterized by the presence of a fluorinated aromatic ring and a nitrile group, making it a valuable intermediate in various chemical syntheses. The presence of fluorine atoms enhances its chemical stability and reactivity, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, followed by the addition of a nitrile source like acetonitrile. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Fluoro-2-(trifluoromethyl)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: 3-(5-Fluoro-2-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-(5-Fluoro-2-(trifluoromethyl)phenyl)propanamine.
Substitution: 3-(5-Bromo-2-(trifluoromethyl)phenyl)propanenitrile.
Applications De Recherche Scientifique
3-(5-Fluoro-2-(trifluoromethyl)phenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3-(5-Fluoro-2-(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity or alter the function of biological pathways, leading to various biological effects. The nitrile group can also participate in nucleophilic addition reactions, further influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Difluoromethyl-2-(trifluoromethyl)phenyl)propanenitrile
- 3-(5-Bromo-2-(trifluoromethyl)phenyl)propanenitrile
- 3-(5-Chloro-2-(trifluoromethyl)phenyl)propanenitrile
Uniqueness
Compared to its analogs, 3-(5-Fluoro-2-(trifluoromethyl)phenyl)propanenitrile exhibits unique properties due to the presence of both fluoro and trifluoromethyl groups. These groups enhance the compound’s chemical stability, lipophilicity, and ability to participate in specific interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and advanced materials.
Propriétés
Formule moléculaire |
C10H7F4N |
|---|---|
Poids moléculaire |
217.16 g/mol |
Nom IUPAC |
3-[5-fluoro-2-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H7F4N/c11-8-3-4-9(10(12,13)14)7(6-8)2-1-5-15/h3-4,6H,1-2H2 |
Clé InChI |
DCMXJYHAELXIIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CCC#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



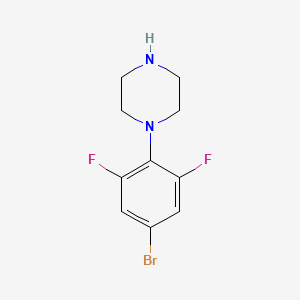
![1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13592912.png)



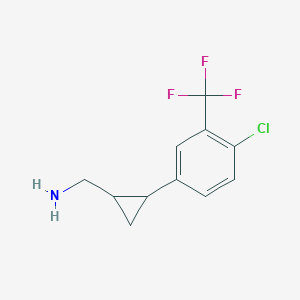
![rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol](/img/structure/B13592944.png)
![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride](/img/structure/B13592949.png)
![2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13592952.png)
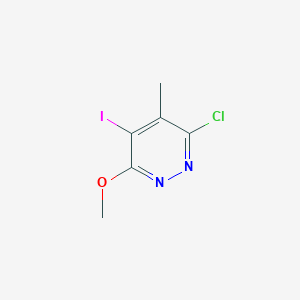
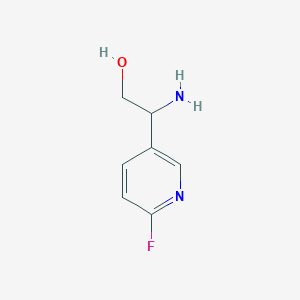
![4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone](/img/structure/B13592977.png)

